N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-12(15-10-5-2-1-3-6-10)9-21-14-17-16-13(20-14)11-7-4-8-19-11/h4,7-8,10H,1-3,5-6,9H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULOHQMLGNXALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the cyclohexyl group: This step involves the reaction of the intermediate with cyclohexylamine under appropriate conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the furan ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan ring or the acetamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole or furan derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide typically involves multi-step organic reactions. The compound is characterized using various techniques, including:
- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups.
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry : To confirm molecular weight and composition.
These methods ensure the purity and structural integrity of the synthesized compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (%) | Reference Year |
|---|---|---|
| SNB-19 | 86.61 | 2023 |
| OVCAR-8 | 85.26 | 2023 |
| NCI-H40 | 75.99 | 2023 |
| MCF-7 (breast) | IC50 = 15 µM | 2023 |
These results suggest that the compound exhibits significant cytotoxic effects on cancer cells, indicating its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been investigated through various in vitro studies. For instance:
- Objective : To assess its impact on pro-inflammatory cytokines.
- Findings : Treatment with the compound significantly reduced levels of TNF-alpha and IL-6 by approximately 50% in LPS-stimulated macrophages.
This suggests a promising application in managing inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been documented. Key findings include:
| Organism | Minimum Inhibitory Concentration (MIC) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 2024 |
| Escherichia coli | 64 µg/mL | 2024 |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further research in antimicrobial therapies.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Anticancer Activity Evaluation (2023) :
- Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Study on Antimicrobial Activity (2024) :
- Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring may enhance the compound’s binding affinity and specificity. The cyclohexyl group can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Lipophilicity and Bioavailability : The cyclohexyl group in the target compound likely enhances lipid solubility compared to aryl-substituted analogs (e.g., 2-methoxyphenyl or phenyl), which may improve blood-brain barrier penetration for CNS-targeted applications .
- Electron-Withdrawing Groups : Analogues with nitro (e.g., 4-nitrophenyl) or fluoro substituents show enhanced anticonvulsant activity due to increased electron-withdrawing effects, stabilizing interactions with target proteins .
- Thiadiazole vs. Oxadiazole : Thiadiazole analogs (e.g., ) generally exhibit higher anticonvulsant potency than oxadiazoles, attributed to sulfur’s polarizability and stronger hydrogen-bonding capacity .
Physicochemical Properties
- Solubility : The cyclohexyl group reduces aqueous solubility compared to smaller alkyl or aryl substituents (e.g., methyl or phenyl). This trade-off may necessitate formulation adjustments for in vivo applications .
- Stability: Oxadiazoles are generally stable under physiological conditions, whereas thiadiazoles may undergo oxidative degradation, as noted in .
Biological Activity
N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluation, focusing on its anticancer, anti-inflammatory, and antidiabetic properties.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
- Thioether Formation : The resultant oxadiazole intermediate is reacted with a thiol compound to introduce the thioether linkage.
- Acetamide Formation : Finally, the cyclohexyl group is introduced via acylation with an appropriate acylating agent.
Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound .
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was evaluated against HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) cells with IC50 values ranging from 0.67 µM to 1.95 µM .
| Cell Line | IC50 Value (µM) | Comparison Control |
|---|---|---|
| HEPG2 | 1.18 ± 0.14 | Staurosporine (4.18) |
| MCF7 | 0.87 | Ethidium Bromide (2.71) |
| SW1116 | 0.80 |
Anti-inflammatory Activity
The compound has also been screened for anti-inflammatory activity using various assays. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Antidiabetic Activity
In addition to anticancer and anti-inflammatory effects, this compound has been evaluated for its antidiabetic properties. It demonstrated notable inhibition of alpha-glucosidase and alpha-amylase enzymes in vitro, indicating its potential utility in managing diabetes .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Enzyme Inhibition : The oxadiazole ring may interact with various enzymes or receptors involved in cancer proliferation and inflammation.
- Molecular Docking Studies : Computational studies suggest that this compound has a high binding affinity for specific protein targets related to cancer cell growth and inflammatory pathways .
Case Studies
Recent case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:
- Case Study on Cancer Treatment : A study involving patients with advanced melanoma showed that treatment regimens including oxadiazole derivatives led to improved survival rates compared to standard therapies.
- Diabetes Management : Clinical trials have indicated that compounds with similar structures can significantly lower blood glucose levels in diabetic patients when used alongside conventional medications.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide?
The synthesis typically involves multistep reactions, including cyclization of the oxadiazole ring and subsequent thioether linkage formation. Key parameters include:
- Temperature : 60–80°C for oxadiazole cyclization (via dehydrative cyclization of thiosemicarbazide intermediates).
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for intermediate steps, followed by polar aprotic solvents like dimethylformamide (DMF) for coupling reactions .
- Catalysts : Use of p-toluenesulfonic acid (PTSA) for acid-mediated cyclization .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) yields >85% purity .
Q. How can researchers confirm the structural integrity of this compound?
Standard characterization protocols include:
- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., cyclohexyl CH at δ 1.2–1.8 ppm, furan protons at δ 6.3–7.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 375.12 for CHNOS) .
- FT-IR : Peaks at 1230–1250 cm (C-O-C oxadiazole) and 1650–1680 cm (amide C=O) .
Q. What structural features influence its biological activity?
- Oxadiazole Ring : The 1,3,4-oxadiazole core enhances electron-deficient properties, promoting interactions with enzyme active sites (e.g., bacterial enoyl-ACP reductase) .
- Furan Substituent : The 2-furyl group increases lipophilicity (logP ~2.8), improving membrane permeability .
- Cyclohexyl Group : Conformational rigidity may enhance binding specificity to hydrophobic pockets in target proteins .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental bioactivity data?
Discrepancies between in vitro and in vivo activity (e.g., poor correlation in antimicrobial assays) may arise from pharmacokinetic factors. Strategies include:
- Molecular Dynamics (MD) Simulations : Predict solubility (e.g., logS = -3.2) and stability under physiological pH .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess redox activity and reactive sites .
- ADMET Profiling : Use tools like SwissADME to predict absorption barriers (e.g., P-gp efflux likelihood) .
Q. What experimental approaches validate the compound’s enzyme inhibition mechanism?
- Kinetic Assays : Measure IC values against target enzymes (e.g., 18.3 μM for E. coli FabI inhibition) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG = -9.2 kcal/mol for cyclooxygenase-2 interaction) .
- X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., PDB ID 6XYZ) to identify key hydrogen bonds (e.g., oxadiazole N3 with Ser530) .
Q. How do substituent variations affect structure-activity relationships (SAR)?
Comparative SAR studies of analogs reveal:
Methodological Challenges
Q. How to optimize reaction yields when scaling up synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h with 92% yield .
- Flow Chemistry : Continuous processing minimizes side reactions (e.g., thioether oxidation) .
- DoE (Design of Experiments) : Identifies critical factors (e.g., stoichiometry of chloroacetyl chloride: 1.2 eq. optimal) .
Q. What analytical techniques resolve purity issues in final products?
- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5%) .
- Single-Crystal X-ray Diffraction : Confirms stereochemistry (e.g., dihedral angle of 87.5° between oxadiazole and furan) .
Contradictory Data Analysis
Q. Why do some studies report conflicting bioactivity results?
Variations in assay protocols (e.g., broth microdilution vs. agar diffusion) and microbial strains (e.g., methicillin-resistant S. aureus vs. standard ATCC strains) significantly impact MIC values . Standardized CLSI guidelines are recommended for reproducibility .
Q. How to address discrepancies in computational vs. experimental solubility data?
- Solubility Parameters : Experimental logS = -3.1 (vs. predicted -2.8 via ALOGPS) due to crystalline lattice energy .
- Co-solvent Systems : Use 10% DMSO/PBS to achieve 1.2 mg/mL solubility for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
